molecular formula C12H16O3 B1359773 4-Butoxyphenylacetic acid CAS No. 4547-57-3

4-Butoxyphenylacetic acid

Cat. No. B1359773
CAS RN: 4547-57-3
M. Wt: 208.25 g/mol
InChI Key: KLJMYYFCWBVKEE-UHFFFAOYSA-N
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Description

4-Butoxyphenylacetic acid is an organic compound with the chemical formula C₁₂H₁₆O₃ . It is also known by its CAS number 4547-57-3 . The compound consists of a phenyl ring substituted with a butoxy group and a carboxylic acid functional group. Its molecular weight is approximately 208.25 g/mol .


Physical And Chemical Properties Analysis

  • Melting Point : 82-88°C .

Scientific Research Applications

Chemical Synthesis

4-Butoxyphenylacetic acid: is primarily used in chemical synthesis studies . Its structure and properties make it a valuable intermediate in the synthesis of more complex chemical compounds. The acid serves as a precursor in the production of various esters and amides, which are integral to pharmaceuticals, agrochemicals, and polymers.

Pharmacology

In pharmacological research, 4-Butoxyphenylacetic acid may be explored for its potential as a building block in drug design and synthesis . Its phenylacetic acid moiety is a common feature in a variety of drug molecules, indicating its significance in medicinal chemistry.

Material Science

The compound’s utility extends to material science, where it could be involved in the development of new materials with specific optical or physical properties . Its organic structure allows for incorporation into polymers, potentially altering their characteristics for specialized applications.

Biochemistry

4-Butoxyphenylacetic acid: might play a role in biochemistry, particularly in the study of biogenic amines and their biochemical pathways . As research progresses, its involvement in metabolic processes or as a metabolite itself could be uncovered, providing insights into cellular functions.

Agricultural Research

Agricultural research could benefit from 4-Butoxyphenylacetic acid in the synthesis of new compounds that enhance plant growth or protect crops from pests . Its potential as a biostimulant or a component in fertilizers presents an area for exploration.

Environmental Science

In environmental science, the compound’s applications may include the development of biodegradable chelating agents . These agents can bind to heavy metals and other pollutants, aiding in the remediation of contaminated sites and reducing environmental impact.

properties

IUPAC Name

2-(4-butoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-3-8-15-11-6-4-10(5-7-11)9-12(13)14/h4-7H,2-3,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJMYYFCWBVKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196518
Record name Acetic acid, (p-butoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxyphenylacetic acid

CAS RN

4547-57-3
Record name 4-Butoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4547-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (p-butoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-butoxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.641
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BUTOXYPHENYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P55RDR58C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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